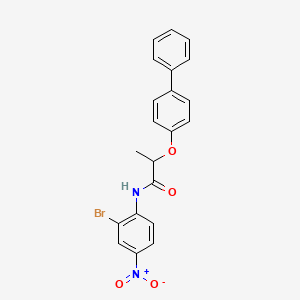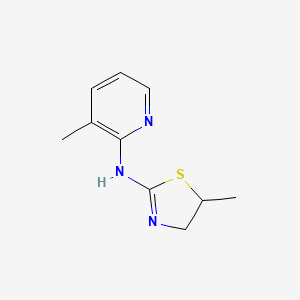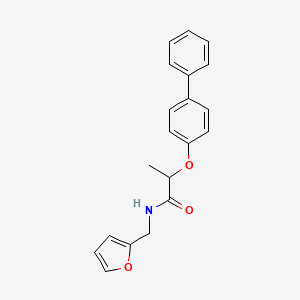
2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide
Übersicht
Beschreibung
2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide, also known as BPN, is a synthetic compound that has been widely used in scientific research. BPN is a selective antagonist of the G protein-coupled receptor 55 (GPR55) and has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide exerts its pharmacological effects by selectively blocking the GPR55 receptor. GPR55 is a G protein-coupled receptor that is widely expressed in various tissues and has been implicated in the regulation of various physiological processes such as pain, inflammation, and cancer cell proliferation. 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide binds to the GPR55 receptor and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide has several advantages for use in lab experiments. It is a highly selective antagonist of the GPR55 receptor and does not interact with other receptors. 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide has some limitations for use in lab experiments. It is a synthetic compound that may have off-target effects, and its long-term safety has not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide. One potential application is in the treatment of cancer, where 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide could be used as a targeted therapy to inhibit the growth and proliferation of cancer cells. Another potential application is in the treatment of neurological disorders, where 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide could be used to reduce oxidative stress and inflammation in the brain. Further studies are needed to evaluate the safety and efficacy of 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide in these applications. In addition, the development of new GPR55 antagonists with improved pharmacokinetic properties could lead to the discovery of more effective therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 2-(4-biphenylyloxy)-N-(2-bromo-4-nitrophenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-14(21(25)23-20-12-9-17(24(26)27)13-19(20)22)28-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAVTLSYHPMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-2-(4-phenylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4174422.png)
![2-(3-bromophenyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174427.png)
![ethyl 4-[4-(cyclohexyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4174443.png)
![N-(2-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4174457.png)
![4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4174464.png)

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4174475.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B4174482.png)
![2-(1-adamantyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4174483.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4174491.png)
![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4174492.png)
![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174495.png)
![N-bicyclo[2.2.1]hept-2-yl-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4174497.png)